Anhydroevoxine

説明

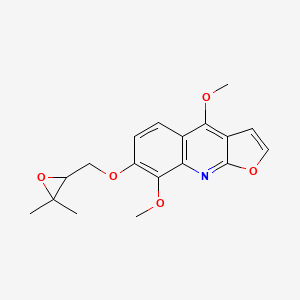

Anhydroevoxine is a quinoline alkaloid primarily isolated from plants in the Rutaceae family, notably Choisya Aztec-Pearl (a hybrid of C. ternata and C. dumosa var. arizonica) . Structurally, it belongs to the furoquinoline subclass, characterized by a fused furan and quinoline ring system. Its biosynthesis involves prenylation and oxidative modifications, as evidenced by its derivation from precursors like 7-isopentenyloxy-γ-fagarine .

特性

IUPAC Name |

7-[(3,3-dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-18(2)13(24-18)9-23-12-6-5-10-14(16(12)21-4)19-17-11(7-8-22-17)15(10)20-3/h5-8,13H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZSGUNUXDDUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946932 | |

| Record name | 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24099-25-0 | |

| Record name | Anhydroevoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Anhydroevoxine can be synthesized from 7-isopentenyloxy-γ-fagarine, a precursor isolated from Choisya ternata . The synthesis involves several steps, including prenylation at C-5 and subsequent oxidation reactions .

Industrial Production Methods: High-speed countercurrent chromatography (HSCCC) has been used to isolate this compound from ethanol extracts of Choisya ternata .

化学反応の分析

Types of Reactions: Anhydroevoxine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygenase enzymes and other oxygen-atom-transfer agents.

Reduction: Common reagents include hydrogen gas and metal catalysts.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroperoxides .

科学的研究の応用

作用機序

The mechanism of action of anhydroevoxine involves several pathways:

Opiate System: this compound interacts with the opiate system to exert its antinociceptive effects.

Nitric Oxide System: Plays a pivotal role in the compound’s activity.

Reactive Oxygen Species (ROS) Inhibition: this compound inhibits the generation of reactive oxygen species in leukocytes.

類似化合物との比較

Key Pharmacological Properties :

- Antinociceptive Activity: Anhydroevoxine (3–10 mg/kg) exhibits dose-dependent analgesic effects in murine models, peaking at 120 minutes post-administration and involving opioid and adrenergic pathways .

- Antifungal Activity : Inhibits growth of Colletotrichum fragariae, Botrytis cinerea, and Fusarium oxysporum at 50–150 μM .

- Antioxidant Activity : Reduces reactive oxygen species (ROS) in leukocytes by 71% at 30 µg/mL .

- Yield in Extracts: 2.43% in C. Aztec-Pearl ethanol extract ; 0.5% in C. ternata .

Comparison with Structurally and Functionally Similar Compounds

Choisyine

Structural Similarity: Both isolated from C. Aztec-Pearl; share a quinoline backbone but differ in substituents . Pharmacological Comparison:

Key Difference: Choisyine’s delayed peak activity and nitric oxide (NO) pathway involvement contrast with this compound’s adrenergic modulation .

Evoxine

Structural Relationship: Both are furoquinoline alkaloids; this compound is a dehydration product of evoxine . Functional Comparison:

Dictamnine

Structural Similarity: A simpler furoquinoline lacking prenyl groups . Functional Contrast:

Skimmianine

Structural Features: Shares the furoquinoline core but with methoxy substitutions . Functional Differences:

Table 1: Antinociceptive and Antioxidant Profiles

| Compound | Antinociceptive Dose (mg/kg) | Peak Time (min) | ROS Inhibition (%) |

|---|---|---|---|

| This compound | 3–10 | 120 | 71 |

| Choisyine | 3–10 | 150 | 64 |

| Morphine | 1–10 | 60–90 | N/A |

Table 2: Antifungal Activity (MIC Range)

| Compound | C. fragariae | B. cinerea | F. oxysporum |

|---|---|---|---|

| This compound | 50–150 μM | 50–150 μM | 50–150 μM |

| Flindersine | 50–100 μM | 50–100 μM | 50–100 μM |

| Dictamnine | >150 μM | >150 μM | >150 μM |

Mechanistic and Structural Insights

- Pathway Specificity: this compound uniquely engages adrenergic receptors (reversed by yohimbine), whereas Choisyine and evoxine rely more on NO and opioid systems .

Contradictions and Limitations

- Yield Variability : Discrepancies in extraction yields (2.43% vs. 0.5%) may reflect differences in plant sources or methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。